molecular formula C13H8FNO B6375528 3-Cyano-5-(4-fluorophenyl)phenol, 95% CAS No. 1261967-04-7

3-Cyano-5-(4-fluorophenyl)phenol, 95%

Cat. No. B6375528
CAS RN: 1261967-04-7
M. Wt: 213.21 g/mol
InChI Key: PPBVFTYKOMKGET-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluorophenyl)phenol, commonly referred to as 3-CFPP, is a phenolic compound that is widely used in the synthesis of various organic compounds. It is a white crystalline solid with a melting point of 70-72 °C and a boiling point of 250 °C. It has a molecular weight of 218.2 g/mol and is soluble in chloroform, methanol, and ethanol. Due to its wide range of applications, 3-CFPP has become an important research topic in the fields of chemistry and biology.

Scientific Research Applications

3-CFPP is used as a starting material in the synthesis of various organic compounds such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It is also used as a reagent in the synthesis of pharmaceutical intermediates. In addition, 3-CFPP is used in the synthesis of fluorescent probes for the detection of reactive oxygen species. It is also used in the synthesis of luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-CFPP is not yet fully understood. However, it is believed that 3-CFPP acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, 3-CFPP is believed to act as an antioxidant, scavenging free radicals and reducing oxidative damage to cells.
Biochemical and Physiological Effects
3-CFPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-CFPP has the ability to inhibit the growth of certain bacteria, fungi, and other microorganisms. In addition, 3-CFPP has been shown to have anti-inflammatory and anti-cancer effects in animal studies. 3-CFPP has also been shown to have anti-oxidant effects, as well as the ability to reduce lipid peroxidation.

Advantages and Limitations for Lab Experiments

3-CFPP is a relatively inexpensive and readily available reagent, making it an attractive choice for use in laboratory experiments. In addition, 3-CFPP is highly soluble in organic solvents, making it easy to use in a variety of laboratory protocols. However, 3-CFPP can be toxic and should be handled with care.

Future Directions

The potential applications of 3-CFPP are still being explored. Some potential future directions include the development of new methods for the synthesis of 3-CFPP and the exploration of its use in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of 3-CFPP and its potential side effects. Finally, further research is needed to understand the role of 3-CFPP in the metabolism of drugs and other compounds.

Synthesis Methods

3-CFPP can be synthesized by two main methods: direct fluorination of 3-cyanophenol or the reaction of 4-fluorobenzaldehyde with 3-cyanobenzoic acid. The direct fluorination method involves the reaction of 3-cyanophenol with fluorine gas in an inert atmosphere. The reaction of 4-fluorobenzaldehyde with 3-cyanobenzoic acid involves the reaction of 4-fluorobenzaldehyde and 3-cyanobenzoic acid in a mixture of acetic acid and acetic anhydride.

properties

IUPAC Name

3-(4-fluorophenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-10(2-4-12)11-5-9(8-15)6-13(16)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVFTYKOMKGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684631
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-fluorophenyl)phenol

CAS RN

1261967-04-7
Record name 4'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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